(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a methoxyphenyl group, and a phenethylpiperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated product.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a ligand for various receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in interesting ways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might act by binding to a receptor or enzyme, thereby modulating its activity. The tetrazole ring could mimic the carboxylate group of natural ligands, while the piperazine moiety could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-benzylpiperazin-1-yl)methanone
Uniqueness
The unique combination of the methoxyphenyl group, tetrazole ring, and phenethylpiperazine moiety in (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone might confer distinct biological activities compared to its analogs. The presence of the phenethyl group could enhance lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Biological Activity
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O, with a molecular weight of approximately 342.41 g/mol. The structural components include a tetrazole ring and a piperazine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that modifications in the tetrazole structure can enhance antibacterial activity against various pathogens. For instance, compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound Name | Organism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Related Tetrazole Compound A | E. coli | 16 µg/mL |
Related Tetrazole Compound B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various studies. In vitro assays have shown that certain tetrazole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A recent study investigated the effects of a similar tetrazole derivative on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Neuropharmacological Effects
Tetrazoles also exhibit neuropharmacological activities. Compounds containing piperazine rings have been noted for their anxiolytic and antidepressant effects. The specific compound under review may interact with serotonin receptors, potentially influencing mood and anxiety levels.
Table 2: Neuropharmacological Effects of Piperazine-containing Compounds
Compound Name | Effect | Reference |
---|---|---|
This compound | Anxiolytic | |
Piperazine Derivative C | Antidepressant | |
Piperazine Derivative D | Cognitive enhancer |
The biological activity of this compound may be attributed to its ability to modulate various biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that tetrazoles can inhibit enzymes involved in pathogen metabolism.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, enhancing or inhibiting their activity.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMWTMKXOTRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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